molecular formula C9H12ClNO B7722290 Chroman-4-ylamine, hydrochloride

Chroman-4-ylamine, hydrochloride

Cat. No. B7722290
M. Wt: 185.65 g/mol
InChI Key: BVMKYKMJUZEGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chroman-4-ylamine, hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chroman-4-ylamine, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-4-ylamine, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization of a New Chromanoisoxazole : This study reported the synthesis of a chromanoisoxazole compound, highlighting the significance of Chroman-4-ylamine derivatives in organic synthesis and their potential applications in pharmaceutical and material sciences (Murthy, Nanda, Kumar, & Swamy, 2006).

  • Nonpeptide Agonist of the GPR14/Urotensin-II Receptor : A compound structurally related to Chroman-4-ylamine, hydrochloride, was identified as a nonpeptide agonist of the urotensin-II receptor, suggesting potential applications in pharmacology and drug development (Croston et al., 2002).

  • Antiviral Properties of Carbocyclic 5'-nor-2'-deoxyguanosine Derivatives : Research on carbocyclic derivatives starting from 3-cyclopenten-1-ylamine hydrochloride, a related compound, has implications for understanding the antiviral potential of Chroman-4-ylamine derivatives (Patil et al., 1992).

  • Chromosome Aberrations Induced by Hydroxylamine : Hydroxylamine hydrochloride, a compound used in conjunction with Chroman-4-ylamine, has been studied for its effects on inducing chromosome aberrations, providing insights into genetic and cytological research (Jana, Prasad, & Moutschen, 1974).

  • Reinvestigation of Reactions of Substituted Chromones with Hydroxylamine : This study explored reactions of chromones, which are related to Chroman-4-ylamine derivatives, providing foundational knowledge for synthetic chemistry and pharmaceutical research (Sosnovskikh, Moshkin, & Kodess, 2008).

  • Advances of Chroman-4-one Derivatives in Drug Discovery : Chroman-4-one scaffold, closely related to Chroman-4-ylamine, hydrochloride, has been studied extensively for its bioactivities and potential in drug discovery, highlighting the importance of this chemical structure in medicinal chemistry (Emami & Ghanbarimasir, 2015).

properties

IUPAC Name

3,4-dihydro-2H-chromen-4-ylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMKYKMJUZEGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-4-ylamine, hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chroman-4-ylamine, hydrochloride
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Chroman-4-ylamine, hydrochloride
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Chroman-4-ylamine, hydrochloride
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Chroman-4-ylamine, hydrochloride
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Chroman-4-ylamine, hydrochloride
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Chroman-4-ylamine, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.